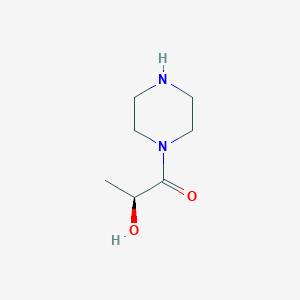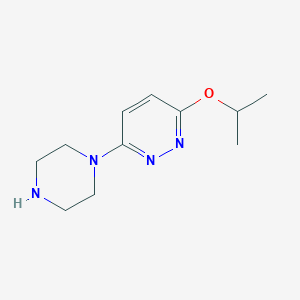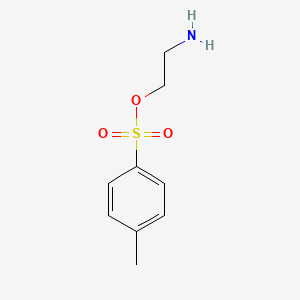
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclobutylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-3-methylcyclobutanone. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
化学反応の分析
Types of Reactions
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the cyclobutyl ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and amines.
科学的研究の応用
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl (2-aminocyclohexyl)methylcarbamate
- Tert-butyl (2-aminocyclopentyl)methylcarbamate
Uniqueness
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C10H21ClN2O2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC名 |
tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-5-10(4,11)6-7;/h7H,5-6,11H2,1-4H3,(H,12,13);1H |
InChIキー |
HOHUAWMMFWTTJH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)N.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(p-Aminophenyl)-sulfonyl]-4-(o-methylphenyl)piperazine](/img/structure/B8452100.png)




![2-[[(benzoylamino)thioxomethyl]amino]-N-phenylbenzamide](/img/structure/B8452133.png)
![4-[(Methoxycarbonyl)methyl]phenyl mesylate](/img/structure/B8452139.png)





